molecular formula C15H15ClN2O2S B2476585 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-chlorophenyl)urea CAS No. 2034272-88-1

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-chlorophenyl)urea

Cat. No.: B2476585
CAS No.: 2034272-88-1
M. Wt: 322.81
InChI Key: RWXZEJJFIAWLSE-UHFFFAOYSA-N
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Description

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-chlorophenyl)urea is a synthetic organic compound that features a thiophene ring, an acetyl group, and a chlorophenyl group

Scientific Research Applications

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-chlorophenyl)urea has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as conductivity or stability.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-chlorophenyl)urea typically involves the following steps:

    Formation of the intermediate: The initial step involves the acetylation of thiophene to form 5-acetylthiophene.

    Alkylation: The next step is the alkylation of 5-acetylthiophene with an appropriate alkylating agent to introduce the ethyl group.

    Urea formation: The final step involves the reaction of the alkylated product with 2-chlorophenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-chlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-chlorophenyl)urea depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-bromophenyl)urea: Similar structure but with a bromine atom instead of chlorine.

    1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-fluorophenyl)urea: Similar structure but with a fluorine atom instead of chlorine.

    1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-methylphenyl)urea: Similar structure but with a methyl group instead of chlorine.

Uniqueness

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-chlorophenyl)urea is unique due to the presence of the chlorophenyl group, which can impart specific electronic and steric properties that influence its reactivity and interactions with biological targets. The combination of the thiophene ring and the urea moiety also contributes to its distinct chemical and physical properties.

Properties

IUPAC Name

1-[2-(5-acetylthiophen-2-yl)ethyl]-3-(2-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c1-10(19)14-7-6-11(21-14)8-9-17-15(20)18-13-5-3-2-4-12(13)16/h2-7H,8-9H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXZEJJFIAWLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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